molecular formula C7H15NO2 B13606091 3-(2-Methoxypropan-2-yl)oxetan-3-amine

3-(2-Methoxypropan-2-yl)oxetan-3-amine

Cat. No.: B13606091
M. Wt: 145.20 g/mol
InChI Key: VZRNVFGWERBMGB-UHFFFAOYSA-N
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Description

3-(2-Methoxypropan-2-yl)oxetan-3-amine is a chemical compound with a unique structure that includes an oxetane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypropan-2-yl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the reaction of 2-methoxypropan-2-ol with an appropriate oxetane precursor under acidic or basic conditions to form the oxetane ring. Subsequent amination reactions introduce the amine group into the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypropan-2-yl)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

3-(2-Methoxypropan-2-yl)oxetan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxypropan-2-yl)oxetan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring and amine group can participate in binding interactions, influencing biological pathways and cellular processes. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methoxypropan-2-yl)oxetan-3-amine include other oxetane derivatives and amine-containing molecules, such as:

Uniqueness

What sets this compound apart is its unique combination of the oxetane ring and the amine group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-methoxypropan-2-yl)oxetan-3-amine

InChI

InChI=1S/C7H15NO2/c1-6(2,9-3)7(8)4-10-5-7/h4-5,8H2,1-3H3

InChI Key

VZRNVFGWERBMGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)N)OC

Origin of Product

United States

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